

Long-term stability and storage conditions for (R)-Zevaquenabant.

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Compound of Interest

Compound Name: (R)-Zevaquenabant

Cat. No.: B15611585

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Technical Support Center: (R)-Zevaquenabant

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of **(R)-Zevaquenabant**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **(R)-Zevaquenabant**?

A1: Solid **(R)-Zevaquenabant** is supplied as a powder and should be stored at -20°C for long-term stability, which can extend up to 3 years.^[1] For shorter periods, it can be stored at 4°C for up to 2 years.^[1]

Q2: How should I store **(R)-Zevaquenabant** once it is dissolved in a solvent?

A2: Stock solutions of **(R)-Zevaquenabant** should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.^{[1][2][3]} It is recommended to use freshly prepared solutions for in vivo experiments on the same day.^{[2][3][4]}

Q3: What is **(R)-Zevaquenabant**?

A3: **(R)-Zevaquenabant**, also known as (R)-MRI-1867, is the enantiomer of Zevaquenabant ((S)-MRI-1867).^[4] Zevaquenabant is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS).^{[1][5][6]}

While the (S)-enantiomer is the active form, the (R)-enantiomer is often used as a control in research settings.[7]

Q4: In which solvents can I dissolve **(R)-Zevaquenabant**?

A4: **(R)-Zevaquenabant** is soluble in DMSO, with a solubility of 100 mg/mL (182.49 mM), which may require sonication to fully dissolve.[1] For in vivo studies, a common preparation involves a 10% DMSO and 90% corn oil solution.[1]

Troubleshooting Guide

Q1: I observed precipitation in my stock solution after storing it at -20°C. What should I do?

A1: Precipitation can sometimes occur upon freezing. If you observe this, you can try to redissolve the compound by warming the solution to room temperature and using sonication.[2][3][4] To prevent this, ensure the compound is fully dissolved before the initial storage. For long-term storage, -80°C is recommended for solutions.[1][3]

Q2: My experimental results are inconsistent. Could the compound have degraded?

A2: Inconsistent results could be a sign of compound degradation. Ensure that you are following the recommended storage conditions and using freshly prepared solutions for your experiments whenever possible.[2][3][4] It is also crucial to handle the compound carefully to avoid contamination or degradation before testing.[8] For sensitive experiments, consider performing a purity check using a validated analytical method like HPLC.

Q3: How can I assess the stability of **(R)-Zevaquenabant** under my specific experimental conditions?

A3: To assess stability under your conditions, you can conduct a small-scale stability study. This involves exposing the compound to your experimental conditions for various durations and then analyzing the samples using a stability-indicating method like HPLC to check for degradation products.[8]

Data Presentation

Table 1: Recommended Storage Conditions and Stability for **(R)-Zevaquenabant**

Form	Storage Temperature	Duration
Solid (Powder)	-20°C	3 years
Solid (Powder)	4°C	2 years
In Solvent	-80°C	6 months
In Solvent	-20°C	1 month

Data sourced from product
data sheets.[1]

Experimental Protocols

Protocol: General Stability Assessment of **(R)-Zevaquenabant** using HPLC

This protocol outlines a general procedure for assessing the stability of **(R)-Zevaquenabant** under specific conditions.

1. Materials:

- **(R)-Zevaquenabant**
- HPLC-grade solvents (e.g., DMSO, acetonitrile, water)
- Calibrated HPLC system with a suitable column (e.g., C18)
- Environmental chamber or incubator for controlled temperature and humidity storage[8]

2. Sample Preparation:

- Prepare a stock solution of **(R)-Zevaquenabant** in a suitable solvent (e.g., DMSO) at a known concentration.
- Aliquot the stock solution into several vials to be used as stability samples.
- Prepare a "time zero" sample by diluting the stock solution to a working concentration with the appropriate mobile phase and inject it into the HPLC system to determine the initial purity.

3. Storage Conditions:

- Place the aliquoted stability samples under the desired storage conditions (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[8]

- It is also advisable to include stress conditions such as exposure to light to assess photostability.[8]

4. Time Points:

- Define the time points for analysis based on the expected duration of your experiments (e.g., 0, 24, 48, 72 hours for short-term stability; 1, 3, 6 months for long-term stability).[9]

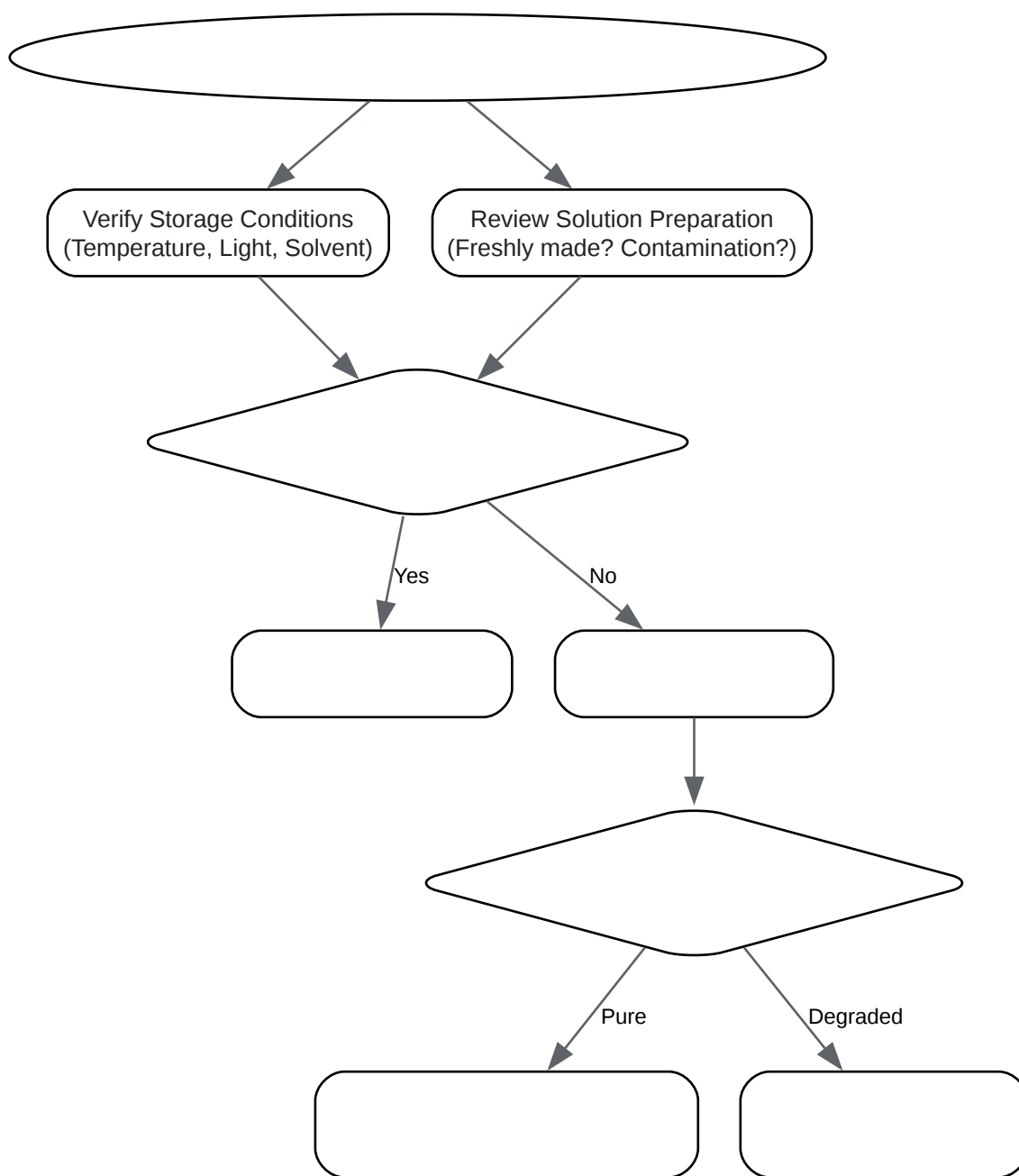
5. Sample Analysis:

- At each time point, retrieve a sample from the specified storage condition.
- Dilute the sample to the working concentration and analyze it using a validated, stability-indicating HPLC method.[8]
- The method should be able to separate the parent compound from any potential degradation products.

6. Data Analysis:

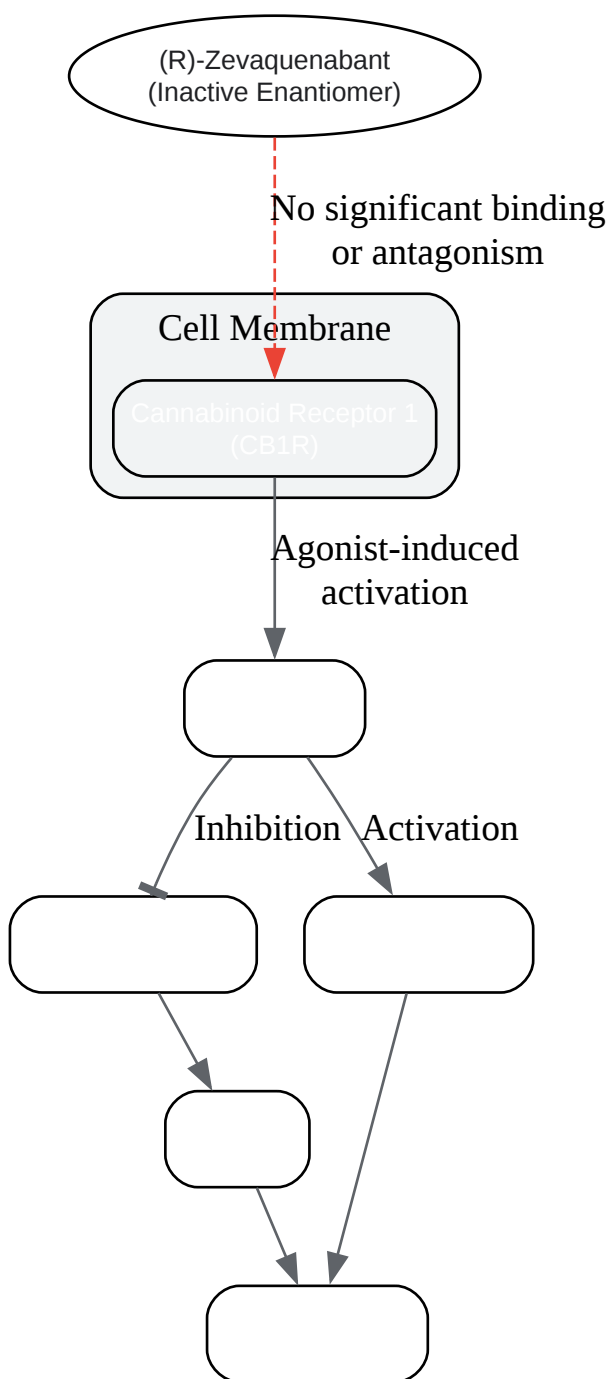
- Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample.
- Monitor for the appearance of new peaks, which may indicate degradation products.
- The stability of the compound is determined by the percentage of the initial concentration that remains over time.

Mandatory Visualizations



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Caption: Troubleshooting workflow for suspected compound degradation.



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Caption: Simplified CB1R signaling pathway and the role of **(R)-Zevaquenabant**.

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